2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Properties
IUPAC Name |
2-cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4/c1-12-6-9(13)15-11(16-10(14)7-12)8-4-2-3-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMULMFHZKIOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554385 | |
| Record name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117311-84-9 | |
| Record name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Cyclopentylboronic acid reacts with MIDA in a 1:1 molar ratio, facilitated by a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a condensation mechanism, where the hydroxyl groups of MIDA coordinate to the boron center, followed by the elimination of water to form the bicyclic structure. Triethyl orthoformate (HC(OEt)₃) is often added as a dehydrating agent to shift the equilibrium toward product formation.
Optimized Reaction Conditions
A representative procedure involves heating cyclopentylboronic acid (2 mmol) and MIDA (6 equiv) in DMSO (3 mL) with HC(OEt)₃ (4 equiv) under nitrogen at 130°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/hexanes gradient), yielding the title compound as a colorless oil.
Multi-Step Synthesis via Diborylalkane Intermediates
An alternative route involves the synthesis of cyclopentyl-substituted diborylalkanes followed by MIDA complexation (Fig. 1). This method is advantageous for introducing sterically demanding substituents.
Step 1: Preparation of Cyclopentyl Diborylalkane
Cyclopentyl Grignard reagents or alkynyl halides are treated with diborylmethane in the presence of lithium diisopropylamide (LDA) at 0°C. For example:
This step typically achieves 60–75% yield after purification by silica gel chromatography.
Step 2: MIDA Complexation
The diborylalkane intermediate is refluxed with MIDA (6 equiv) in DMSO and HC(OEt)₃ at 115°C for 16 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. Final purification yields the dioxazaborocane derivative in 65–80% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Condensation | Diborylalkane Route |
|---|---|---|
| Yield | 70–85% | 65–80% |
| Reaction Time | 16–24 hours | 24–48 hours |
| Scalability | High | Moderate |
| Purity (HPLC) | ≥95% | ≥90% |
The direct method is preferred for its simplicity and higher yields, whereas the diborylalkane route offers flexibility for structural diversification.
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Cross-Coupling Reactions
The boron center in this compound participates in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura couplings. The MIDA ligand stabilizes the boronate, enabling controlled reactivity under mild conditions.
Example reaction:
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Conditions : Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or CsF (2 equiv), THF/H₂O (3:1), 60–80°C .
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Mechanism : Transmetalation between the boronate and palladium catalyst, followed by reductive elimination.
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Outcome : High yields (70–90%) for aryl–aryl bond formation, with tolerance for electron-rich and -poor coupling partners .
Nucleophilic Substitution
The cyclopentyl group undergoes substitution reactions with nucleophiles, facilitated by the electron-withdrawing dioxazaborocane ring.
Example reaction:
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Reagents : Strong nucleophiles (e.g., Grignard reagents, organolithiums).
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Outcome : Replacement of the cyclopentyl group with alkyl/aryl substituents, confirmed by NMR shifts (δ 11–13 ppm) .
Cyclopropanation via Coupling
The compound acts as a boron source in copper-catalyzed cyclopropanation reactions.
Example reaction:
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Conditions : CuCl (5 mol%), Xantphos (6 mol%), toluene, 23°C .
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Outcome : Formation of strained cyclopropane rings with excellent diastereoselectivity (dr > 20:1) .
Multi-Component Borylative Reactions
The boron center enables regioselective additions in multi-component systems.
Example reaction (Copper-catalyzed):
Table 1: Key Reaction Summaries
Stability and Handling
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Thermal Stability : Decomposes above 200°C; store at −20°C under inert gas .
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Solubility : Soluble in THF, DMSO, and dichloromethane; insoluble in hexanes .
Mechanistic Insights
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Boron Activation : The MIDA ligand’s chelation lowers the boron’s Lewis acidity, enabling controlled reactivity .
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Steric Effects : The cyclopentyl group hinders undesired side reactions (e.g., homocoupling) in cross-couplings .
This compound’s versatility in cross-couplings, substitutions, and cyclopropanation highlights its utility in synthesizing complex scaffolds for pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been explored for its potential as a pharmacological agent. Its structure allows for interaction with biological targets, particularly in the development of new drugs aimed at treating various diseases.
Case Study : Research indicates that derivatives of dioxazaborocanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The compound's ability to form stable complexes with biomolecules enhances its therapeutic potential .
Catalysis
The compound serves as a catalyst in various organic reactions. Its boron content is particularly useful in facilitating reactions such as Suzuki coupling and other cross-coupling methodologies.
Research Findings : Studies have shown that dioxazaborocanes can enhance reaction rates and yields in palladium-catalyzed reactions. For example, the use of this compound in the synthesis of biaryl compounds has demonstrated improved efficiency compared to traditional catalysts .
Material Science
In materials science, this compound is being investigated for its role in developing advanced materials such as polymers and nanocomposites.
Application Example : The incorporation of boron compounds into polymer matrices has been shown to improve thermal stability and mechanical properties. Research is ongoing to optimize these materials for applications in electronics and aerospace .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-cancer drug development | Inhibits tumor growth enzymes |
| Catalysis | Catalyst for organic reactions | Enhances yields in palladium-catalyzed reactions |
| Material Science | Development of advanced materials | Improves thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved include coordination with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Br) : Increase oxidative stability but may reduce reactivity in cross-couplings .
- Heteroaryl Substituents (e.g., pyridinyl, thienyl) : Enable coordination to transition metals, enhancing catalytic efficiency .
- Steric Effects : Bulky groups (e.g., cyclohexyl) improve selectivity by suppressing undesired side reactions .
Biological Activity
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C8H12BNO4
- Molecular Weight: 196.996 g/mol
- CAS Number: 1313614-52-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may affect the activity of enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes .
- Antioxidant Activity : Research suggests that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX inhibition | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction of inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) levels. The study concluded that the compound could be a promising candidate for treating inflammatory diseases.
Case Study 2: Neuroprotective Potential
A recent study explored the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound significantly increased cell viability and reduced markers of apoptosis compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?
- Methodology : The compound is synthesized via condensation of cyclopentylboronic acid with methyliminodiacetic acid (MIDA) under dehydrative conditions. A typical procedure involves refluxing in toluene/DMSO (9:1) with MgSO₄ as a desiccant, followed by purification via flash column chromatography (FCC) using gradients of diethyl ether in acetonitrile .
- Key Considerations : Optimize stoichiometry (1.5 equiv MIDA to boronic acid) and reaction time (1–2 hours) to avoid over-functionalization. Monitor progress via TLC or LCMS for intermediates.
Q. How can researchers validate the purity and structural integrity of this boron-containing heterocycle?
- Methodology :
- Spectroscopy : Use , , , and NMR (in DMSO-d₆ or CDCl₃) to confirm substituent integration and boron coordination. For example, the cyclopentyl group shows distinct signals at δ 1.10–1.72 ppm (multiplet) and at δ 26.0–29.9 ppm .
- Mass Spectrometry : HRMS (ESI) with [M+H] or [M+Na] ions confirms molecular weight (e.g., theoretical for C₁₀H₁₇BNO₄: 234.12 g/mol) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 51.3%, H 6.6%, N 5.4%) .
Advanced Research Questions
Q. How does the cyclopentyl substituent influence the reactivity of the dioxazaborocane core compared to phenyl or vinyl analogs?
- Methodology :
- Perform comparative kinetic studies using Suzuki-Miyaura coupling or hydrolysis assays. For example, cyclopentyl groups may sterically hinder transmetalation steps compared to planar phenyl groups, reducing reaction rates .
- Analyze NMR shifts: Electron-withdrawing substituents (e.g., nitro) increase boron’s electrophilicity, while bulky groups like cyclopentyl may stabilize the boron center (δ ~11–12 ppm) .
Q. What strategies resolve contradictions in spectroscopic data for boron heterocycles?
- Case Study : Discrepancies in NMR signals for boron-adjacent carbons (e.g., missing peaks due to quadrupolar broadening) can be addressed by:
- Using high-field NMR (≥500 MHz) and extended acquisition times.
- Employing - decoupling or heteronuclear correlation experiments (HSQC/HMBC) .
- Example : In 2-(3-Iodophenyl)-6-methyl-dioxazaborocane-4,8-dione, the α-carbon to boron was undetectable at 75 MHz but resolved at 500 MHz .
Q. How can computational modeling guide the design of derivatives with improved stability?
- Methodology :
- Use DFT calculations (e.g., B3LYP/6-31G*) to predict boron’s Lewis acidity and ligand exchange barriers.
- Correlate computed HOMO-LUMO gaps with experimental stability under aqueous conditions. For instance, electron-donating substituents (e.g., methyl) enhance hydrolytic resistance .
Applications in Academic Research
Q. What are the methodological challenges in incorporating this compound into spirocyclic drug candidates?
- Approach :
- Use pyrrolidine or cyclopentane-based nucleophiles to open the dioxazaborocane ring, forming spirocyclic amides (e.g., 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxamide derivatives). Monitor reaction progress via LCMS to avoid over-alkylation .
- Critical Parameter : Maintain anhydrous conditions to prevent premature hydrolysis of the boron ester .
Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?
- Strategy :
- Screen against target enzymes (e.g., dCTP pyrophosphatase) using SPR or thermal shift assays. Derivatives with nitrobenzyl or dichlorobenzimidazole groups showed IC₅₀ values <1 µM in enzyme inhibition studies .
- Optimization : Introduce bioisosteres (e.g., replacing cyclopentyl with bicyclic groups) to enhance binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
